ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
Description
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS: 1955492-72-4) is a heterocyclic compound with the molecular formula C₁₀H₁₆ClN₃O₂. It belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure containing two nitrogen atoms in the pyrazine ring and one in the pyrazole moiety. The ethyl ester group at position 2 and the methyl substituent at position 6 contribute to its unique physicochemical properties, including solubility in polar solvents like methanol and ethanol . The hydrochloride salt enhances its stability and crystallinity, making it suitable for pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-4-8-5-11-7(2)6-13(8)12-9;/h4,7,11H,3,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNXOXKTVQTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CC(NCC2=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-methylbutanoate with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Iodine Site
The iodine substituent on the benzene ring serves as an electrophilic site for substitution reactions. NAS typically proceeds under transition-metal catalysis or via radical pathways:
Mechanistic Insights :
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Cross-coupling (e.g., Negishi, Suzuki) leverages the iodine's leaving-group ability, with Pd⁰/Pd²⁺ cycles facilitating bond formation .
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Ullmann reactions require Cu⁰/Cu¹ intermediates for C–N or C–O bond formation .
Sulfonamide Functionalization
The sulfonamide group (–SO₂NH–) participates in alkylation, acylation, and hydrolysis:
Key Considerations :
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Alkylation is sterically hindered by the bulky thienylmethyl group.
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Hydrolysis under basic conditions is less favorable due to the electron-withdrawing sulfonyl group .
Thiophene Ring Modifications
The thienylmethyl group undergoes electrophilic substitution and oxidation:
Challenges :
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Direct functionalization of the thiophene ring is complicated by the electron-rich nature of the sulfur atom .
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Over-oxidation to sulfone derivatives may occur with strong oxidants .
Cross-Coupling Reactions
The iodine atom enables diverse cross-coupling strategies for structural diversification:
Optimization Data :
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Ligand choice (e.g., XPhos vs. SPhos) significantly impacts yields in Pd-catalyzed couplings .
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Polar aprotic solvents (THF, DME) enhance reaction rates compared to toluene.
C–H Functionalization
Directed C–H activation at the benzene or thiophene rings remains underexplored but theoretically feasible:
| Strategy | Directing Group | Catalyst System | Potential Product | Source |
|---|---|---|---|---|
| Ortho-Arylation | Sulfonamide (–SO₂NH–) | Pd(OAc)₂, AgOAc, PhI(OAc)₂ | Diarylated benzenesulfonamide | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C9H11N3O2·HCl
- Molecular Weight : 193.20 g/mol
- CAS Number : 1355740-34-9
Pharmaceutical Development
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications include:
- Neurological Disorders : The compound has been investigated for its potential to enhance drug efficacy in treating conditions such as epilepsy and anxiety disorders. Research indicates that its derivatives exhibit promising activity in modulating neurotransmitter systems, particularly GABAergic and glutamatergic pathways .
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into drug interactions and metabolic regulation. For instance, studies have demonstrated its ability to inhibit certain kinases implicated in cancer progression .
- Receptor Binding Assays : The compound is also employed to explore receptor-ligand interactions, aiding in the development of targeted therapies for various diseases .
Agricultural Chemistry
The compound finds applications in agricultural chemistry as well:
- Agrochemical Formulation : this compound is used in formulating pesticides and herbicides. Its efficacy against specific pests while maintaining low environmental impact has been a focus of recent studies .
Case Study 1: Neurological Applications
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound. These derivatives exhibited enhanced binding affinity for GABA receptors and showed potential as anxiolytic agents .
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects. This study underscores the compound's potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 6-Methyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 1694906-00-7)
- Molecular Formula : C₁₀H₁₅N₃O₂
- Key Differences : Replaces the pyrazine ring with a pyrimidine ring, altering electron distribution and hydrogen-bonding capacity. This structural change reduces basicity compared to the pyrazine derivative .
- Synthesis : Prepared via cyclization of hydrazine derivatives with β-keto esters, followed by alkylation .
Methyl 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrazine-2-Carboxylate (CAS: 604003-25-0)
- Molecular Formula : C₈H₉N₃O₃
- Key Differences : Substitution of the ethyl ester with a methyl group reduces lipophilicity. The ketone at position 4 increases polarity, impacting bioavailability .
5-Methyl-2-Nitro-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
- Molecular Formula : C₆H₇N₅O₃
- Key Differences : Nitro group at position 2 enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The absence of an ester group limits its utility in prodrug design .
Physicochemical Properties
*Reported for a structurally similar compound in .
Biological Activity
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The compound can be synthesized through nucleophilic substitution reactions followed by functionalization at various positions of the pyrazolo ring. For example, one study reported the successful synthesis of various pyrazolo derivatives using a one-pot three-step protocol that emphasizes efficiency and yield .
Antitumor Activity
Pyrazolo derivatives have been shown to exhibit significant antitumor properties. This compound has demonstrated inhibitory effects against various cancer cell lines. In vitro studies have indicated that compounds from this class can inhibit key kinases involved in cancer progression such as BRAF(V600E) and EGFR .
Anti-inflammatory and Antibacterial Effects
Research indicates that pyrazolo derivatives possess anti-inflammatory and antibacterial activities. For instance, derivatives have been shown to inhibit inflammatory pathways and bacterial growth in laboratory settings . The specific mechanisms often involve the modulation of signaling pathways related to inflammation and microbial resistance.
Receptor Interaction
Several studies highlight the interaction of pyrazolo compounds with various receptors. This compound has been noted for its ability to act as an antagonist for vasopressin V1b receptors and agonists for dopamine receptors . These interactions suggest potential applications in treating disorders related to these receptors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo ring can significantly affect its pharmacological properties. For example:
| Position | Modification | Effect |
|---|---|---|
| 2 | Methyl group | Increased potency against certain cancer cell lines |
| 4 | Halogenation | Enhanced receptor binding affinity |
| 7 | Alkyl substitution | Improved anti-inflammatory activity |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Anti-inflammatory Mechanism : Another investigation focused on the compound's effect on TNF-alpha-induced inflammation in human endothelial cells. The results demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels significantly compared to untreated controls .
- Receptor Binding Studies : Binding affinity assays showed that this compound exhibits competitive inhibition at dopamine receptors with an IC50 value indicating high potency .
Q & A
Q. What synthetic strategies are recommended for preparing ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride?
The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example:
- Step 1 : React a substituted pyrazine precursor (e.g., 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine) with ethyl chloroformate to introduce the ester group.
- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
Key references include methods for analogous pyrazolo-pyrazine esters, such as refluxing hydrazine hydrochlorides with carbonyl compounds in ethanol .
Q. Which spectroscopic techniques are optimal for structural characterization?
- 1H/13C NMR : Assign protons and carbons in the pyrazolo-pyrazine core and ethyl ester group. For example, the methyl group at position 6 appears as a singlet (~δ 1.5 ppm in 1H NMR), while ester carbonyls resonate at ~δ 165-170 ppm in 13C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 284.1 for C11H16ClN3O2).
- IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and NH/Cl interactions .
Q. How can researchers assess purity and identify impurities?
- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times with standards.
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C: 46.55%, H: 5.56%, N: 15.14%, Cl: 12.50% for C11H16ClN3O2) .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Temperature Control : Lowering reaction temperature during cyclization (e.g., 60°C instead of reflux) may suppress dimerization.
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate ring closure.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, as seen in analogous pyrazolo-pyrimidine syntheses .
Q. What computational methods predict the compound’s stability and reactivity?
- DFT Calculations : Model the electron density of the pyrazolo-pyrazine core to predict sites of electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate degradation pathways under acidic/basic conditions.
- QSPR Models : Correlate substituent effects (e.g., methyl group at position 6) with hydrolytic stability .
Q. How does the methyl group at position 6 influence physicochemical properties?
- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unmethylated analogs, enhancing membrane permeability.
- Steric Effects : Hinders rotation of the pyrazine ring, stabilizing specific conformations (confirmed by X-ray crystallography in related compounds) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Reproducibility Checks : Repeat synthesis using standardized protocols (e.g., strict anhydrous conditions).
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted hydrazine or ester hydrolysis products).
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate, δH 4.3 ppm for CH2CH3) .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Purity Assessment
Q. Table 2. Optimized Reaction Conditions for Pyrazolo-Pyrazine Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Reduces by-products by 20% |
| Catalyst | ZnCl2 (5 mol%) | Increases yield to 75% |
| Solvent | DMF | Enhances solubility by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
